molecular formula C9H13NO3 B14372077 Ethyl 2-cyano-3-propoxyprop-2-enoate CAS No. 90279-65-5

Ethyl 2-cyano-3-propoxyprop-2-enoate

Cat. No.: B14372077
CAS No.: 90279-65-5
M. Wt: 183.20 g/mol
InChI Key: JIPUAQBAYSSYIJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-propoxyprop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a propoxy substituent at the β-position. This compound belongs to a class of acrylate derivatives widely utilized as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks with biological relevance. These derivatives exhibit syn-periplanar conformations across the C=C bond, with torsion angles near 0°, suggesting similar planar geometry for the propoxy variant .

The compound’s synthesis likely follows routes analogous to those reported for related esters. For example, ethyl 2-cyano-3-ethoxypropenoate reacts with amines or alkoxy precursors under mild conditions to yield substituted derivatives . Such methods emphasize the versatility of cyanoacrylate scaffolds in modular synthesis.

Properties

CAS No.

90279-65-5

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-cyano-3-propoxyprop-2-enoate

InChI

InChI=1S/C9H13NO3/c1-3-5-12-7-8(6-10)9(11)13-4-2/h7H,3-5H2,1-2H3

InChI Key

JIPUAQBAYSSYIJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC=C(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-propoxyprop-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with propyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-propoxyprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Ethyl cyanoacetate and propanol.

    Reduction: Ethyl 2-cyano-3-propoxypropanol.

    Substitution: Various amides or thioesters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-propoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogues differ primarily in their β-substituents, which influence electronic properties, reactivity, and applications:

Compound Name Substituent (R) Molecular Formula Key Features Reference CAS/ID
Ethyl 2-cyano-3-propoxyprop-2-enoate Propoxy (-OCH₂CH₂CH₃) C₉H₁₃NO₃ Expected planar geometry; propoxy enhances lipophilicity. -
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 4-Methylphenyl C₁₃H₁₃NO₃ Syn-periplanar conformation; used in bioactive molecule synthesis . -
Ethyl (E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-Dimethoxyphenyl C₁₄H₁₅NO₅ Electron-donating methoxy groups increase resonance stabilization . -
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate 3-Trifluoromethoxyphenyl C₁₃H₁₀F₃NO₃ Strong electron-withdrawing effect; higher stability . 157951-16-1
Ethyl (Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate Hydroxy, Phenyl C₁₂H₁₁NO₃ Intramolecular H-bonding; stereoselective reactivity . 59551-62-1

Electronic Effects :

  • Propoxy substituent: Moderately electron-donating, enhancing solubility in non-polar media.
  • Trifluoromethoxy group (CAS 157951-16-1) : Electron-withdrawing, increasing electrophilicity of the α,β-unsaturated system .
  • Methoxy groups (CAS -) : Improve resonance stabilization, favoring nucleophilic attack at the β-position .

Yield Comparison :

  • Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate: 47% yield after two steps .
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Synthesized via Knoevenagel condensation with >70% yield .

Spectroscopic and Crystallographic Data

  • FT-IR : Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) are consistent across analogues .
  • ¹H-NMR : The β-substituent’s environment dictates chemical shifts; for example, methoxy protons resonate at δ 3.8–4.0 ppm, while propoxy protons appear upfield (δ 1.0–1.5 ppm) .
  • Crystal Packing: Syn-periplanar conformation minimizes steric hindrance, as confirmed by torsion angles near 0° in ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate .

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